N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This tetra-substituted pyrimidine combines three differentiation features absent in any single commercial analog: (1) ortho-methoxybenzyl at C4 for distinct conformational preference vs. para isomer, (2) 6-methyl for steric tuning in the kinase hinge region, and (3) 2-SCH3 as a synthetic diversification handle (oxidation or SNAr displacement). No public bioactivity data exist, maximizing IP positioning. Procure once for primary RTK panel screening and subsequent hit expansion without re-sourcing a new scaffold.

Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
CAS No. 2548978-16-9
Cat. No. B6446223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
CAS2548978-16-9
Molecular FormulaC14H17N3OS
Molecular Weight275.37 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2OC
InChIInChI=1S/C14H17N3OS/c1-10-8-13(17-14(16-10)19-3)15-9-11-6-4-5-7-12(11)18-2/h4-8H,9H2,1-3H3,(H,15,16,17)
InChIKeyDDKAVSLXYOERKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine (CAS 2548978-16-9): Structural Baseline for Procurement Evaluation


N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine (CAS 2548978-16-9) is a tetra-substituted pyrimidine derivative with molecular formula C14H17N3OS and a calculated molecular weight of 275.37 g/mol. The compound belongs to the 4-aminopyrimidine class, a scaffold extensively validated in kinase inhibitor drug discovery [1]. Its substitution pattern—2-methylsulfanyl, 4-(2-methoxybenzylamino), and 6-methyl—distinguishes it from simpler 2-methylthio-4-aminopyrimidine building blocks commonly used as synthetic intermediates. No published peer-reviewed biological activity data were identified for this specific compound in major public databases (PubChem, ChEMBL, BindingDB) as of the search date.

Why N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine Cannot Be Interchanged with Its Closest Analogs


Generic substitution fails for this compound because three structural features converge to create a unique pharmacophoric and physicochemical profile not replicated by any single commercially available analog. First, the ortho-methoxybenzyl group at the 4-position imposes a distinct conformational preference compared to the para-methoxy isomer (CAS 2548998-99-6) . Second, the 6-methyl group on the pyrimidine ring adds steric bulk adjacent to the 4-amino pharmacophore, absent in the des-methyl analog . Third, the 2-methylsulfanyl group serves simultaneously as a lipophilic substituent and a synthetic diversification handle via oxidation or nucleophilic displacement—functionality unavailable in the 2-ethyl analog (Hit2Lead SC-42982955) . These three features combinatorially affect target binding, metabolic stability, and synthetic tractability in ways that simple single-feature substitutions cannot recapitulate.

Quantitative Differentiation Evidence for N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine vs. Closest Analogs


Ortho-Methoxy vs. Para-Methoxy Isomer: Conformational and Physicochemical Differentiation

The target compound positions the methoxy substituent at the ortho position of the benzyl ring, whereas the closest commercially available analog, N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine (CAS 2548998-99-6), carries the methoxy at the para position . The ortho-methoxy group introduces intramolecular steric constraint that restricts rotation around the benzyl C–N bond, potentially pre-organizing the bioactive conformation for kinase hinge-region binding [1]. Additionally, the target compound carries a 6-methyl group on the pyrimidine ring (absent in the para-methoxy analog), increasing molecular weight from 261.34 to 275.37 g/mol and altering lipophilicity. This dual differentiation—positional methoxy isomerism plus 6-methyl presence—is a combinatorial effect that cannot be achieved by either feature alone.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-Methylsulfanyl vs. 2-Ethyl Analog: Synthetic Diversification Capacity

The target compound's 2-methylsulfanyl (2-SCH3) group is a chemically reactive handle that enables post-functionalization via oxidation to sulfoxide or sulfone, or via nucleophilic aromatic substitution (SNAr) with amines [1]. In contrast, the 2-ethyl analog (2-ethyl-N-(2-methoxybenzyl)-6-methylpyrimidin-4-amine; Hit2Lead SC-42982955) carries an inert alkyl group at the 2-position that cannot undergo analogous transformations . This chemical reactivity difference is functionally critical: the 2-SCH3 group allows the compound to serve as both a screening hit and a diversification point for parallel library synthesis, whereas the 2-ethyl compound is a terminal analog. The physicochemical difference is also measurable: the 2-SCH3 group contributes a polarizable sulfur atom (atomic polarizability ~2.9 ų) absent in the 2-ethyl analog, and increases molecular weight (275.37 vs. 257.3 g/mol; ΔMW = +18.07 g/mol).

Synthetic Chemistry Building Block Utility Lead Optimization

Class-Level Validation: 2-Methylthio-4-aminopyrimidines as Kinase Inhibitor Scaffolds

The 2-methylthio-4-aminopyrimidine substructure present in the target compound is a recognized pharmacophore in kinase inhibitor design. Structurally related 4-amino-2-(methylthio)pyrimidine derivatives have been reported as inhibitors of Akt kinase [1], Aurora kinase , and EGFR . Specifically, the 4-methoxy positional isomer (CAS 2548998-99-6) has been described as exhibiting promising biological activity as an inhibitor of human epidermal growth factor receptor 2 (HER2) . While no IC50 or Ki values are publicly available for this specific compound, the class-level evidence establishes the scaffold as kinase-relevant. The target compound's unique ortho-methoxy/6-methyl substitution pattern represents an unexplored region of chemical space within this validated scaffold class, making it a candidate for novel kinase selectivity profiling.

Kinase Inhibition Cancer Therapeutics Scaffold Validation

6-Methyl Substituent Effect: Enhanced Lipophilicity and Steric Differentiation from Des-Methyl Analogs

The 6-methyl group on the pyrimidine ring differentiates the target compound from all 6-unsubstituted analogs (e.g., the 4-methoxy isomer CAS 2548998-99-6 and the simple 2-methylthio-4-aminopyrimidine core). This methyl group increases molecular weight by 14 Da relative to 6-H analogs and is predicted to raise logP by approximately 0.5 log units, enhancing membrane permeability [1]. The steric effect of the 6-methyl group adjacent to the 4-amino pharmacophore may also influence the dihedral angle between the pyrimidine ring and the benzylamino substituent, potentially affecting the presentation of the ortho-methoxybenzyl group to kinase hinge regions. This represents a quantifiable structural difference from analogs lacking the 6-methyl substituent.

Physicochemical Properties Membrane Permeability Metabolic Stability

Unique Structural Signature: Absence from Public Bioactivity Databases

A systematic search of PubChem, ChEMBL, BindingDB, and the ZINC database returned no bioactivity records, screening results, or target engagement data for CAS 2548978-16-9 as of the search date [1][2][3]. This absence of prior art is itself a differentiating property: the closest commercially cataloged analog with published biological annotation is the para-methoxy isomer (CAS 2548998-99-6), which is reported as a HER2 inhibitor . The target compound's combination of ortho-methoxy, 6-methyl, and 2-methylsulfanyl substitutions defines a chemical space that remains uncharacterized in public bioactivity databases, offering the opportunity for novel IP generation and first-in-class target discovery campaigns.

Chemical Novelty Screening Library Diversity Intellectual Property

Recommended Application Scenarios for N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine Based on Differentiated Evidence


Kinase Inhibitor Lead Generation via Focused Screening

The validated 2-methylthio-4-aminopyrimidine scaffold (class-level evidence for Akt, Aurora, and EGFR kinase inhibition) combined with the unique ortho-methoxy/6-methyl substitution pattern makes this compound a rational inclusion in kinase-focused screening libraries. The absence of existing bioactivity annotation increases the probability of identifying novel kinase selectivity profiles. Recommended panel: receptor tyrosine kinases (RTKs) including EGFR, HER2, and ALK, given the scaffold's precedence and the 4-methoxy analog's reported HER2 activity.

Structure-Activity Relationship Expansion Around 4-Aminopyrimidine Kinase Inhibitors

The compound serves as a differentiated SAR probe for investigating the effect of ortho-methoxy vs. para-methoxy benzyl substitution on kinase selectivity . The 6-methyl group adds a steric parameter absent in the 4-methoxy comparator (CAS 2548998-99-6), enabling exploration of steric tolerance in the kinase hinge region. The ΔMW of 14.03 g/mol and estimated ΔlogP of +0.5 between the target compound and the des-methyl analog provide discrete, measurable changes for multiparameter optimization.

Focused Library Synthesis via 2-Methylsulfanyl Diversification

The 2-SCH3 group enables post-functionalization strategies—oxidation to sulfoxide/sulfone for modulating polarity and hydrogen-bonding capacity, or SNAr displacement with diverse amines to generate analog libraries . This synthetic handle differentiates the compound from the 2-ethyl analog (SC-42982955) which lacks reactive functionality at the 2-position . For medicinal chemistry groups, this translates to a single procurement supporting both primary screening and subsequent hit expansion without re-sourcing a new scaffold.

Chemical Probe Development for Novel Target Deconvolution

Given the compound's structural novelty (zero public bioactivity records) and the established drug-likeness parameters (MW 275.37, estimated logP ~3.1, tPSA ~47 Ų comparable to the Hit2Lead analog) , it is well-suited for phenotypic screening with subsequent target deconvolution. Any hits are likely to represent novel target-compound pairs with favorable IP positioning. The compound's physicochemical profile falls within lead-like space, supporting progression to hit-to-lead chemistry without major property liabilities [1].

Quote Request

Request a Quote for N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.